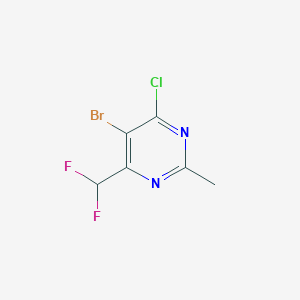

5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine: is a chemical compound with the molecular formula C6H4BrClF2N2 and a molecular weight of 243.44 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. It is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the pyrimidine ring, making it a valuable intermediate in various chemical syntheses .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Die Synthese von 5-Brom-4-chlor-6-(Difluormethyl)-2-methylpyrimidin umfasst typischerweise die Halogenierung von Pyrimidinderivaten. Ein gängiges Verfahren umfasst die Bromierung und Chlorierung von 6-(Difluormethyl)-2-methylpyrimidin unter kontrollierten Bedingungen . Die Reaktionsbedingungen erfordern häufig die Verwendung von Halogenierungsmitteln wie Brom und Chlor in Gegenwart von Katalysatoren oder unter bestimmten Temperatur- und Druckbedingungen, um eine selektive Substitution an den gewünschten Positionen am Pyrimidinring zu gewährleisten .

Industrielle Produktionsmethoden:

In industrieller Umgebung kann die Produktion von 5-Brom-4-chlor-6-(Difluormethyl)-2-methylpyrimidin großtechnische Halogenierungsprozesse mit automatisierten Reaktoren und präzisen Steuerungssystemen umfassen, um die Reaktionsbedingungen aufrechtzuerhalten. Die Verwendung von Durchflussreaktoren kann die Effizienz und Ausbeute der Verbindung verbessern und gleichzeitig die Bildung von Nebenprodukten minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Substitutionsreaktionen: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Brom- oder Chloratome durch andere Nucleophile wie Amine oder Alkoxide ersetzt werden.

Oxidations- und Reduktionsreaktionen: Die Difluormethylgruppe kann an Oxidations- oder Reduktionsreaktionen teilnehmen, was zur Bildung verschiedener funktionalisierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumamid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) werden häufig verwendet.

Hauptprodukte, die gebildet werden:

Substituierte Pyrimidine: Produkte mit verschiedenen funktionellen Gruppen, die die Halogene ersetzen.

Oxidierte oder reduzierte Derivate: Verbindungen mit modifizierten Difluormethylgruppen.

Wissenschaftliche Forschungsanwendungen

Chemie:

5-Brom-4-chlor-6-(Difluormethyl)-2-methylpyrimidin wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien .

Biologie:

In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen halogenierter Pyrimidine auf zelluläre Prozesse und Enzymaktivitäten zu untersuchen .

Medizin:

Die Verbindung dient als Zwischenprodukt bei der Synthese von antiviralen und Antikrebsmitteln und trägt zur Entwicklung neuer Therapeutika bei .

Industrie:

In der Industrie wird sie zur Herstellung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften verwendet, wie z. B. Flammschutzmitteln und Polymeradditiven .

5. Wirkmechanismus

Der Wirkmechanismus von 5-Brom-4-chlor-6-(Difluormethyl)-2-methylpyrimidin beinhaltet seine Wechselwirkung mit molekularen Zielen wie Enzymen und Rezeptoren. Die Halogenatome und die Difluormethylgruppe können die Bindungsaffinität und Spezifität der Verbindung zu diesen Zielen verbessern, was zur Modulation biochemischer Pfade führt . Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und der Art der aus dieser Verbindung gebildeten Derivate ab .

Wirkmechanismus

The mechanism of action of 5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biochemical pathways . The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 5-Brom-4-chlor-6-(Trifluormethyl)pyrimidin

- 5-Brom-4-chlor-2-methylpyrimidin

- 5-Brom-4-chlor-6-(Methyl)pyrimidin

Vergleich:

Im Vergleich zu seinen Analogen ist 5-Brom-4-chlor-6-(Difluormethyl)-2-methylpyrimidin aufgrund des Vorhandenseins der Difluormethylgruppe einzigartig, die bestimmte elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit kann die Reaktivität, Stabilität und Wechselwirkung der Verbindung mit biologischen Zielen beeinflussen und sie zu einem wertvollen Zwischenprodukt bei der Synthese von Spezialverbindungen machen .

Eigenschaften

Molekularformel |

C6H4BrClF2N2 |

|---|---|

Molekulargewicht |

257.46 g/mol |

IUPAC-Name |

5-bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine |

InChI |

InChI=1S/C6H4BrClF2N2/c1-2-11-4(6(9)10)3(7)5(8)12-2/h6H,1H3 |

InChI-Schlüssel |

DYEOYLFMLZQGJU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=C(C(=N1)Cl)Br)C(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine](/img/structure/B11775880.png)

![4-Bromo-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775908.png)

![tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B11775920.png)